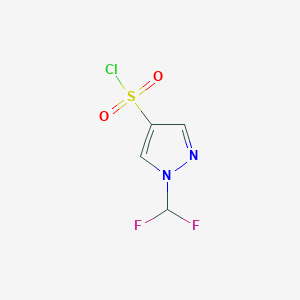

1-(二氟甲基)-1H-吡唑-4-磺酰氯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound "1-(difluoromethyl)-1H-pyrazole-4-sulfonyl chloride" is a chemical entity that appears to be related to a class of compounds known as sulfonyl-substituted pyrazoles. These compounds have been the subject of various studies due to their potential applications in organic synthesis and medicinal chemistry. The sulfonyl group is a common moiety in many drug molecules, and its presence on the pyrazole ring can significantly alter the chemical and biological properties of these compounds .

Synthesis Analysis

The synthesis of sulfonyl-substituted pyrazoles can be achieved through various methods. One approach involves the selective synthesis of 4-(sulfonyl)-methyl-1H-pyrazoles from N-allenic sulfonylhydrazones, where the migration of the sulfonyl groups can be controlled by changing the Lewis acids . Another method includes the Lewis base-catalyzed synthesis of multisubstituted 4-sulfonyl-1H-pyrazoles from N-propargylic sulfonylhydrazone derivatives, involving a novel 1,3-sulfonyl shift . Additionally, the aminofluorosulfonylation of β,γ-unsaturated hydrazones with sulfur dioxide and N-Fluorobenzenesulfonimide has been developed to synthesize pyrazoline-functionalized aliphatic sulfonyl fluorides .

Molecular Structure Analysis

The molecular structure of sulfonyl-substituted pyrazoles has been elucidated using various spectroscopic techniques. For instance, a series of polyfluoro substituted pyrazoline type sulfonamides were characterized by 1H NMR, 13C NMR, 19F NMR, and other spectroscopic methods, revealing the influence of fluorine atoms on the chemical shifts and splitting patterns . Quantum mechanical calculations and spectroscopic investigations have also been conducted on related compounds to obtain molecular structural parameters and vibrational frequencies .

Chemical Reactions Analysis

Sulfonyl-substituted pyrazoles can undergo a variety of chemical reactions. The sulfonyl fluoride products from aminofluorosulfonylation can be transformed into sulfonate esters and amides via sulfur(VI) fluoride exchange (SuFEx) click reactions . Additionally, the ionic liquid 1-sulfopyridinium chloride has been used as a catalyst for the tandem Knoevenagel–Michael reaction of 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one with aldehydes . These reactions demonstrate the versatility of sulfonyl-substituted pyrazoles in organic synthesis.

Physical and Chemical Properties Analysis

The physical and chemical properties of sulfonyl-substituted pyrazoles are influenced by the presence of the sulfonyl group and other substituents on the pyrazole ring. For example, the introduction of fluorine atoms can significantly affect the inhibitory profile against enzymes such as acetylcholinesterase and carbonic anhydrase I and II . The molecular electrostatic potential, non-linear optical properties, and thermodynamic properties of these compounds have been analyzed using computational methods, providing insights into their reactivity and potential applications .

科学研究应用

Fungicide Development

- Summary of the Application : “1-(difluoromethyl)-1H-pyrazole-4-sulfonyl chloride” is used in the synthesis of fungicidally active succinate dehydrogenase inhibitors . These inhibitors carry a difluoromethyl and methyl-bearing pyrazoline, pyrrole, or thiophene ring in the acid component, mimicking similar-substituted pyrazole carboxamides .

- Methods of Application : Unique synthesis routes had to be developed for these five-membered heterocyclic systems with such a special substitution pattern . The methods rely on the van Leusen pyrrole synthesis and the halogen dance reaction .

- Results or Outcomes : The synthesized inhibitors showed biological activity against selected Ascomycete pathogens .

Antifungal Activity

- Summary of the Application : A series of novel 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid amides were synthesized and their activities were tested against seven phytopathogenic fungi .

- Methods of Application : The compounds were synthesized and their antifungal activities were tested by an in vitro mycelia growth inhibition assay .

- Results or Outcomes : Most of the synthesized compounds displayed moderate to excellent activities .

未来方向

The field of difluoromethylation has seen significant advances in recent years, with the development of new reagents and methods . These advances have streamlined access to molecules of pharmaceutical relevance and generated interest for process chemistry . Future research may focus on the development of more efficient and selective difluoromethylation methods, as well as the exploration of new applications for difluoromethylated compounds in pharmaceutical and agrochemical contexts .

属性

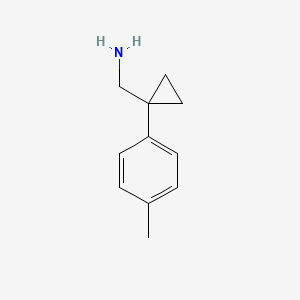

IUPAC Name |

1-(difluoromethyl)pyrazole-4-sulfonyl chloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H3ClF2N2O2S/c5-12(10,11)3-1-8-9(2-3)4(6)7/h1-2,4H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NAGBFMWJADECPN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NN1C(F)F)S(=O)(=O)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H3ClF2N2O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40599100 |

Source

|

| Record name | 1-(Difluoromethyl)-1H-pyrazole-4-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40599100 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.59 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(difluoromethyl)-1H-pyrazole-4-sulfonyl chloride | |

CAS RN |

1006320-00-8 |

Source

|

| Record name | 1-(Difluoromethyl)-1H-pyrazole-4-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40599100 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Triphenyl[2-(pyrrolidin-1-yl)ethyl]phosphanium bromide](/img/structure/B1320123.png)

amine](/img/structure/B1320156.png)